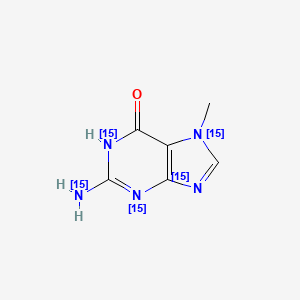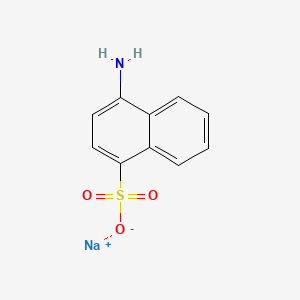
7-Methylguanine-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylguanine-15N5 is a modified purine nucleobase, specifically a methylated version of guanine. It is labeled with nitrogen-15 isotopes, which makes it useful in various scientific studies. The compound has a molecular formula of C6H7N5O and a molecular weight of 170.19768 g/mol . This compound is often used in research due to its unique properties and applications in studying nucleic acids and their interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanine-15N5 typically involves the methylation of guanine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an alkaline medium to facilitate the methylation at the N7 position of guanine .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up by optimizing the reaction conditions and using high-purity starting materials. The use of nitrogen-15 labeled reagents is crucial for producing the isotopically labeled compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylguanine-15N5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-hydroxy-7-methylguanine.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The methyl group at the N7 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: 8-Hydroxy-7-methylguanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methylguanine-15N5 has several applications in scientific research:
Chemistry: Used as a probe to study the methylation of nucleic acids and their interactions with proteins.
Biology: Helps in understanding the role of methylated nucleobases in genetic regulation and expression.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methylguanine-15N5 involves its interaction with specific molecular targets:
Comparison with Similar Compounds
7-Methylguanine: The non-isotopically labeled version of the compound.
8-Hydroxy-7-methylguanine: An oxidized derivative of 7-Methylguanine.
7-Methylguanosine: The nucleoside form of 7-Methylguanine.
Uniqueness: 7-Methylguanine-15N5 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various biological and chemical systems .
Properties
IUPAC Name |
2-(15N)azanyl-7-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i7+1,8+1,9+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-DFYYLJELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C=[15N]C2=C1C(=O)[15NH]C(=[15N]2)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)

![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)




